molecular formula C6H8N2 B13351098 2-Amino-5-hexynenitrile

2-Amino-5-hexynenitrile

Cat. No.: B13351098
M. Wt: 108.14 g/mol
InChI Key: VQUMDZXFOFLSSC-UHFFFAOYSA-N
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Description

2-aminohex-5-ynenitrile is an organic compound with the molecular formula C6H8N2. It is characterized by the presence of an amino group (-NH2) and a nitrile group (-C≡N) attached to a hexynyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-aminohex-5-ynenitrile can be synthesized through a multi-step process involving the reaction of 4-pentyn-1-al with sodium cyanide in the presence of ammonium hydroxide and ammonium chloride. The reaction is typically carried out at room temperature for an hour, followed by heating at 40°C for four hours . Another method involves the use of ammonium acetate and potassium cyanide in acetonitrile and water at 40-45°C .

Industrial Production Methods

Industrial production of 2-aminohex-5-ynenitrile follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-aminohex-5-ynenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-aminohex-5-ynenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-aminohex-5-ynenitrile involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-aminohex-4-ynenitrile
  • 2-aminohex-6-ynenitrile
  • 2-aminohept-5-ynenitrile

Uniqueness

2-aminohex-5-ynenitrile is unique due to its specific position of the amino and nitrile groups on the hexynyl chain. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. The position of the functional groups influences the compound’s ability to participate in specific chemical reactions and interact with biological targets .

Properties

Molecular Formula

C6H8N2

Molecular Weight

108.14 g/mol

IUPAC Name

2-aminohex-5-ynenitrile

InChI

InChI=1S/C6H8N2/c1-2-3-4-6(8)5-7/h1,6H,3-4,8H2

InChI Key

VQUMDZXFOFLSSC-UHFFFAOYSA-N

Canonical SMILES

C#CCCC(C#N)N

Origin of Product

United States

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